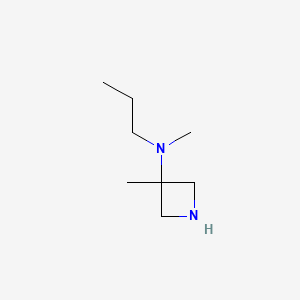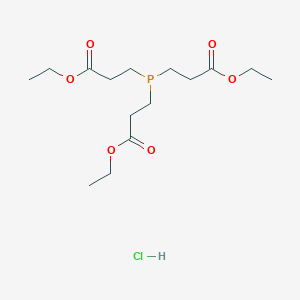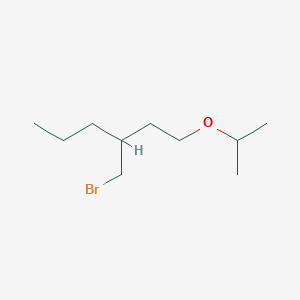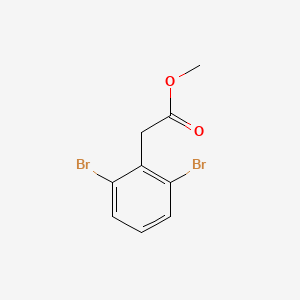
N,3-dimethyl-N-propylazetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-propylazetidin-3-amine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethylamino group and a propyl group attached to the azetidine ring. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-propylazetidin-3-amine typically involves the reaction of azetidine with dimethylamine and propylamine under controlled conditions. One common method includes:
Starting Materials: Azetidine, dimethylamine, and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as toluene or ethanol, under reflux conditions.
Purification: The product is purified by distillation or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity azetidine, dimethylamine, and propylamine.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: Industrial-scale distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,3-dimethyl-N-propylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,3-dimethyl-N-propylazetidin-3-one.
Reduction: Formation of this compound hydride.
Substitution: Formation of various substituted azetidines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-propylazetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,3-dimethyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaminopropylamine: Similar structure but lacks the azetidine ring.
N,N-dimethylazetidine: Similar structure but lacks the propyl group.
N-propylazetidine: Similar structure but lacks the dimethylamino group.
Uniqueness
N,3-dimethyl-N-propylazetidin-3-amine is unique due to the presence of both the dimethylamino and propyl groups attached to the azetidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N,3-dimethyl-N-propylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-5-10(3)8(2)6-9-7-8/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
XZMXWOPYVNVKRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)C1(CNC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)



![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)

![1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)




![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)


